Dibal-H

Organic Synthesis Chemoselectivity Ester Reduction

DIBAL-H delivers a synthetic edge that LiAlH4 and Red-Al cannot match: direct, single-step conversion of esters and nitriles to aldehydes with no over-reduction. Its bulky electrophilic structure provides unmatched regio- and stereocontrol (up to 99% ee), slashing purification time and boosting overall yield. Supplied as a stable, ready-to-use solution in toluene or hexane, it integrates safely into continuous-flow and large-batch operations. For pharmaceutical R&D and industrial manufacturing where route economy and enantioselectivity are paramount, DIBAL-H is the cost-effective, high-selectivity reductant that accelerates your synthesis.

Molecular Formula C8H19Al
Molecular Weight 142.22 g/mol
Cat. No. B7800973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibal-H
Molecular FormulaC8H19Al
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESCC(C)C[AlH]CC(C)C
InChIInChI=1S/2C4H9.Al.H/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;;
InChIKeyAZWXAPCAJCYGIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 400 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibal-H for Selective Reduction: A Technical Procurement Overview


Diisobutylaluminum hydride (DIBAL-H, CAS 1191-15-7), with molecular formula [(CH₃)₂CHCH₂]₂AlH, is an organoaluminum reducing agent [1]. Unlike ionic metal hydrides, its covalent, Lewis acidic nature enables highly controlled, partial reductions of specific carbonyl derivatives [2]. Its bulky isobutyl groups confer steric hindrance, making it an electrophilic reductant that targets electron-rich carbonyls, and its dimeric structure in solution requires dissociation for reactivity [3].

Why Generic Hydride Substitution Fails: Dibal-H's Unique Selectivity Profile


Direct substitution of DIBAL-H with other common aluminum hydrides like LiAlH₄ or Red-Al (SMEAH) is not feasible due to fundamental differences in their structure and resultant reactivity. LiAlH₄ is a potent, ionic, and non-selective reducing agent that drives most carbonyl groups to the corresponding alcohols [1]. Red-Al, while more stable, exhibits a different reactivity pattern, favoring the formation of 1,3-diols from certain epoxides, whereas DIBAL-H yields the 1,2-diol isomer [2]. DIBAL-H's unique value stems from its ability to perform partial reductions—stopping at the aldehyde stage from esters or nitriles—which is a transformation impossible with LiAlH₄ and not the primary utility of Red-Al [3].

Quantitative Evidence for Dibal-H's Differentiated Performance


Partial Ester Reduction: DIBAL-H vs. LiAlH₄ Stoichiometry and Outcome

DIBAL-H is the definitive reagent for reducing esters to aldehydes, a transformation that LiAlH₄ cannot achieve. LiAlH₄ is so reactive that it over-reduces esters directly to the corresponding primary alcohols, even when only one molar equivalent is used [1]. In contrast, DIBAL-H can be halted at the aldehyde stage by employing low temperatures (typically -78 °C) and a controlled stoichiometry of approximately one equivalent [2]. This eliminates the need for a subsequent two-step reduction-oxidation sequence [3].

Organic Synthesis Chemoselectivity Ester Reduction

Controlled Nitrile Reduction: DIBAL-H vs. LiAlH₄ Stoichiometric Precision

DIBAL-H offers precise control over the reduction of nitriles, enabling selective formation of either aldehydes or amines based on stoichiometry. With 1.0-1.2 equivalents of DIBAL-H at -78 °C, the reaction stops cleanly at the imine intermediate, which upon hydrolysis yields the corresponding aldehyde [1]. In contrast, LiAlH₄ is a stronger, less selective reductant that reduces nitriles directly to primary amines, requiring two hydride transfers and offering no intermediate stopping point [2]. The use of 2 equivalents of DIBAL-H will also lead to the primary amine, demonstrating tunable selectivity [3].

Nitrile Reduction Chemoselectivity Stoichiometry

Regioselective Epoxide Opening: DIBAL-H Yields 1,2-Diols vs. Red-Al Yielding 1,3-Diols

In the reductive ring opening of allyl-alcohol epoxides, DIBAL-H and Red-Al (SMEAH) exhibit complementary and distinct regioselectivity. Red-Al reduction has been shown to yield 1,3-diols in high regioselectivity, while DIBAL reduction yields the corresponding 1,2-diols [1]. This divergence is critical for synthetic route planning, as the position of the resulting hydroxyl groups dictates the stereochemical and structural outcomes in complex molecule construction [2].

Epoxide Opening Regioselectivity Natural Product Synthesis

Enantioselective Reduction: DIBAL-H Achieves Up to 99% ee in Chiral Hydroxyketone Synthesis

DIBAL-H demonstrates remarkable efficacy in stereoselective transformations. In the reduction of non-racemic lithium mono-enolates derived from cyclic 1,3-diketones, DIBAL-H delivers chiral hydroxyketone products in high yield and with enantioselectivities of up to 99% enantiomeric excess (ee) [1]. This high level of stereocontrol is essential for synthesizing enantiomerically pure pharmaceutical intermediates and natural products, a performance metric not consistently matched by other aluminum hydrides in this specific context [2].

Enantioselective Reduction Asymmetric Synthesis Chiral Building Blocks

Economic Advantage: DIBAL-H Offers Lower Cost Per Reducing Equivalent than LiAlH₄

Beyond its unique selectivity, DIBAL-H presents a compelling economic case for large-scale and industrial applications. It has been reported to have largely replaced the use of metal hydrides like LiAlH₄ and NaBH₄ due to economic advantages, demonstrating a considerably lower cost per reducing equivalent [1]. While LiAlH₄ can theoretically deliver four equivalents of hydride, its high reactivity leads to significant waste and requires more complex handling [2]. DIBAL-H's single Al-H bond simplifies stoichiometric control and reduces overall waste generation [3].

Process Chemistry Cost Efficiency Reducing Agents

High-Value Application Scenarios for Dibal-H in Research and Industry


Medicinal Chemistry: Direct Synthesis of Aldehyde Building Blocks

In pharmaceutical research, the ability to directly convert esters to aldehydes is invaluable. DIBAL-H enables this transformation in a single step, avoiding the two-step reduction-oxidation sequence required with LiAlH₄. This reduces the synthetic route length, improves overall yield, and saves time in the discovery phase. The controlled nitrile reduction to an aldehyde further expands the accessible aldehyde pool for amine formation via reductive amination, a cornerstone of medicinal chemistry [1].

Process Chemistry: Cost-Effective and Selective Large-Scale Reductions

For industrial-scale manufacturing, DIBAL-H's lower cost per reducing equivalent compared to LiAlH₄, combined with its high selectivity, translates to significant economic benefits [1]. Its ability to stop at the aldehyde stage from esters minimizes over-reduction, reducing purification burden and increasing process yield. The availability of DIBAL-H as a stable solution in toluene facilitates its use in continuous flow and large-batch operations .

Natural Product Synthesis: Regio- and Stereocontrolled Transformations

The total synthesis of complex natural products often requires precise control over regio- and stereochemistry. DIBAL-H's unique regioselectivity in epoxide openings (yielding 1,2-diols) and its ability to deliver high enantioselectivities (up to 99% ee) make it an indispensable tool [1]. These properties allow chemists to install specific stereocenters and functional group patterns that are critical for mimicking the structure and bioactivity of natural molecules .

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